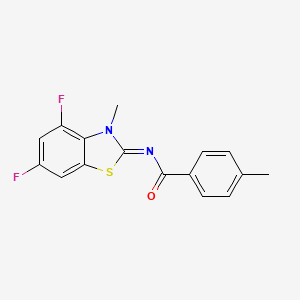

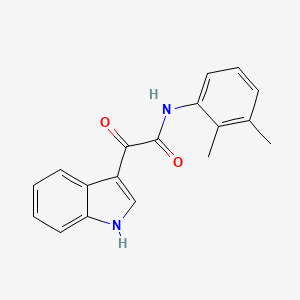

N-(4,6-difluoro-3-methyl-1,3-benzothiazol-2-ylidene)-4-methylbenzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-(4,6-difluoro-3-methyl-1,3-benzothiazol-2-ylidene)-4-methylbenzamide (DMBMF) is a synthetic compound that has been extensively studied for its potential use in scientific research. It is a member of the benzothiazole family of compounds and has been shown to have a variety of biochemical and physiological effects.

Wissenschaftliche Forschungsanwendungen

Antimicrobial Properties

N-(4,6-difluoro-3-methyl-1,3-benzothiazol-2-ylidene)-4-methylbenzamide and related fluorobenzamides have shown significant promise in antimicrobial applications. A study by Desai et al. (2013) synthesized derivatives with a fluorine atom in the benzoyl group, demonstrating enhanced antimicrobial activity against various bacterial strains and fungi. The presence of the fluorine atom was crucial for this enhanced activity, suggesting potential utility in addressing microbial diseases, especially bacterial and fungal infections (Desai, Rajpara, & Joshi, 2013).

Metal-Catalyzed C-H Bond Functionalization

Another important application lies in the compound's role in metal-catalyzed C-H bond functionalization reactions. A study by Al Mamari et al. (2019) synthesized a related compound, highlighting its potential as a bidentate directing group for such reactions. This suggests the utility of this compound in facilitating selective organic transformations, which is a crucial area in synthetic chemistry (Al Mamari, Al Awaimri, & Al Lawati, 2019).

Antitumor Properties

The structure also finds relevance in cancer research, where fluorinated benzothiazoles, including compounds similar to this compound, have demonstrated potent antitumor properties. Hutchinson et al. (2001) explored synthetic routes to fluorinated benzothiazoles, finding them to be highly cytotoxic in vitro against certain human breast cancer cell lines, indicating potential for pharmaceutical development in cancer therapy (Hutchinson, Chua, Browne, Trapani, Bradshaw, Westwell, & Stevens, 2001).

Radiotracer Applications in Alzheimer's Disease

Moreover, the compound's derivatives have been investigated for their potential in imaging Alzheimer's disease. Gao, Wang, and Zheng (2018) synthesized carbon-11-labeled CK1 inhibitors, including derivatives of difluorobenzothiazoles, for use as PET radiotracers. This highlights the compound's relevance in developing diagnostic tools for neurodegenerative diseases (Gao, Wang, & Zheng, 2018).

Synthetic Methodologies and Chemical Interactions

The compound and its derivatives also serve as key subjects in studies focused on synthetic methodologies and understanding chemical interactions. Studies such as those by Straniero et al. (2023) and Faizi et al. (2017) explore novel synthetic pathways and potential pharmacological effects, further emphasizing the compound's versatility in scientific research (Straniero, Suigo, Lodigiani, & Valoti, 2023); (Faizi, Jahani, Ebadi, Tabatabai, Rezaee, Lotfaliei, Amini, & Almasirad, 2017).

Eigenschaften

IUPAC Name |

N-(4,6-difluoro-3-methyl-1,3-benzothiazol-2-ylidene)-4-methylbenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12F2N2OS/c1-9-3-5-10(6-4-9)15(21)19-16-20(2)14-12(18)7-11(17)8-13(14)22-16/h3-8H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LFZMEUUJHYCDTP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(=O)N=C2N(C3=C(C=C(C=C3S2)F)F)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12F2N2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(3,4-dimethylphenyl)-5-(2-methoxybenzyl)-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2535819.png)

![2-[[1-[(2-Phenyl-1,3-thiazol-4-yl)methyl]piperidin-3-yl]methoxy]pyridine-4-carbonitrile](/img/structure/B2535820.png)

![4-butyl-5-[1-(dimethylamino)propyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B2535821.png)

![6-Ethoxy-3-(4-methoxybenzoyl)-1-[(4-methylphenyl)methyl]-1,4-dihydroquinolin-4-one](/img/structure/B2535824.png)

![2-[3-(1,3-benzodioxol-5-ylmethyl)-6-morpholin-4-yl-4-oxoquinazolin-2-yl]sulfanyl-N-(2-methoxyphenyl)acetamide](/img/structure/B2535826.png)

![Tert-butyl 1-(iodomethyl)-2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxylate](/img/structure/B2535829.png)

![methyl 3-{4-[2-(1H-1,2,4-triazol-1-yl)propanoyl]-1H-1,2,3-triazol-1-yl}-2-thiophenecarboxylate](/img/structure/B2535830.png)

![N-[4-(2,5-dimethylphenyl)-1,3-thiazol-2-yl]-2-(4-ethoxyphenyl)acetamide](/img/structure/B2535835.png)